4-Hydroxy-3-iodobenzylguanidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
103658-80-6 |
|---|---|
Molecular Formula |
C8H10IN3O |
Molecular Weight |
291.09 g/mol |
IUPAC Name |
2-[(4-hydroxy-3-iodophenyl)methyl]guanidine |
InChI |
InChI=1S/C8H10IN3O/c9-6-3-5(1-2-7(6)13)4-12-8(10)11/h1-3,13H,4H2,(H4,10,11,12) |
InChI Key |
AADOYYQFRWXOOZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CN=C(N)N)I)O |
Canonical SMILES |
C1=CC(=C(C=C1CN=C(N)N)I)O |
Other CAS No. |
103658-80-6 |
Synonyms |
3-iodo-4-hydroxybenzylguanidine 4-HIBG 4-hydroxy-3-iodobenzylguanidine |
Origin of Product |
United States |
Historical Context of Norepinephrine Transporter Substrates in Molecular Imaging
The journey of targeting the norepinephrine (B1679862) transporter for molecular imaging began with the development of metaiodobenzylguanidine (MIBG), a synthetic analogue of the neurotransmitter norepinephrine. nih.govwikipedia.org Initially radiolabeled with iodine-131 (B157037) (¹³¹I), MIBG was introduced as a scintigraphic agent for imaging the adrenal medulla and related neuroendocrine tumors like pheochromocytoma and neuroblastoma. nih.govnih.gov The uptake of MIBG is primarily mediated by the active uptake-1 mechanism of the norepinephrine transporter. nih.gov
For decades, MIBG labeled with either iodine-123 (¹²³I) for diagnosis or ¹³¹I for therapy has been a clinical mainstay for neuroendocrine tumors. nih.govnih.govresearchgate.net It has been particularly valuable in the diagnosis, staging, and therapeutic management of neuroblastoma and pheochromocytoma/paraganglioma. nih.govnih.gov However, as a Single-Photon Emission Computed Tomography (SPECT) agent, MIBG has certain limitations, including relatively poor spatial resolution and the need for delayed imaging protocols. nih.gov
The evolution of medical imaging technology, particularly the advent of Positron Emission Tomography (PET), spurred the development of new NET-targeting radiotracers. nih.govnih.govresearchgate.net PET offers superior sensitivity and spatial resolution compared to SPECT. nih.gov This led to research into PET-based benzylguanidine analogues and other NET-avid compounds, often labeled with positron-emitting radionuclides like carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F). nih.govnih.govresearchgate.net The development of ¹⁸F-labeled tracers has been a significant area of focus due to the isotope's longer half-life, which allows for more flexible production and distribution compared to ¹¹C. nih.govresearchgate.net
Rationale for Investigating 4 Hydroxy 3 Iodobenzylguanidine As a Key Norepinephrine Transporter Analogue
The investigation into 4-Hydroxy-3-iodobenzylguanidine (HIBG) stems from its identity as one of the main metabolites of MIBG. nih.gov The metabolic conversion of MIBG to HIBG in the body prompted researchers to evaluate the properties of HIBG itself as a potential NET-targeting agent. The core rationale is to develop MIBG analogues with potentially higher therapeutic efficacy and improved characteristics. redalyc.org
A key structural feature of HIBG is the hydroxyl group at the 4-position of the benzyl (B1604629) ring. redalyc.org The presence of this group is thought to activate the aromatic ring, which could be advantageous for electrophilic radioiodination. redalyc.org Furthermore, the hydroxyl group in the para-position is believed to enhance the stability of the radioiodine in the meta-position (3-position). redalyc.org This increased stability could reduce the in vivo release of free radioiodine, a known issue with MIBG that can lead to unwanted thyroid uptake. wikipedia.orgredalyc.org The potential for HIBG to resist in-vivo deiodination makes it a compelling candidate for clinical evaluation as an imaging agent for pheochromocytoma and neuroblastoma. redalyc.org
Current Research Gaps and the Advanced Academic Contributions of 4 Hydroxy 3 Iodobenzylguanidine Studies
Precursor Synthesis Strategies for 4-Hydroxybenzylguanidine and Related Intermediates
Multi-Step Organic Synthesis Routes to Hydroxylated Benzylguanidine Scaffolds
The construction of the hydroxylated benzylguanidine scaffold typically involves a multi-step sequence. A common approach begins with a readily available starting material, such as 4-methoxybenzylamine. This compound can be demethylated using a reagent like hydriodic acid to yield 4-hydroxybenzylamine (B1666329). ufsm.brredalyc.org The subsequent guanidinylation of 4-hydroxybenzylamine is then carried out to form 4-hydroxybenzylguanidine. This reaction often employs cyanamide (B42294) in the presence of an acid, such as sulfuric acid, to produce the guanidine (B92328) moiety. ufsm.brredalyc.org
Strategic Activation of Aromatic Rings for Subsequent Iodination
The introduction of an iodine atom onto the aromatic ring of 4-hydroxybenzylguanidine requires careful consideration of the directing effects of the existing substituents. The hydroxyl group at the 4-position is a strongly activating group, directing electrophilic substitution to the ortho and para positions. masterorganicchemistry.com Since the para position is already occupied by the benzylguanidine moiety, the hydroxyl group effectively directs the incoming electrophile, in this case, iodine, to the positions ortho to it (positions 3 and 5).
The presence of the hydroxyl group enhances the electron density of the aromatic ring through resonance, making it more susceptible to electrophilic attack. masterorganicchemistry.com This inherent activation is crucial for the subsequent iodination step, facilitating the reaction under relatively mild conditions. The activating nature of the hydroxyl group is a key strategic element in the synthesis of HIBG. ufsm.brredalyc.org
Direct Synthesis and Derivatization Approaches for this compound
With the precursor in hand, the next critical phase is the direct iodination of the aromatic ring to yield the final product. Various protocols have been optimized to achieve high yields and purity, with microwave-assisted synthesis showing particular promise.
Optimized Iodination Protocols for Aromatic Guanidines
The direct iodination of 4-hydroxybenzylguanidine is typically achieved using an electrophilic iodinating agent. A common method involves the use of sodium iodide in the presence of an oxidizing agent, such as Chloramine-T. redalyc.org This in-situ generation of electrophilic iodine allows for the controlled introduction of the iodine atom onto the activated aromatic ring. The reaction is often carried out in a suitable solvent, and the product, this compound, can be isolated as its sulfate (B86663) salt. ufsm.brredalyc.org
For radiolabeling purposes, similar isotope exchange methods are employed where a radioactive isotope of iodine (e.g., ¹²³I or ¹³¹I) is exchanged with the non-radioactive iodine of HIBG. nih.govnih.gov This process is crucial for the preparation of the radiopharmaceutical used in clinical settings. The synthesis of no-carrier-added (NCA) radioiodinated MIBG, a related compound, has also been explored using precursors like meta-diazobenzylguanidine and meta-trimethylsilylbenzylguanidine. nih.gov
Microwave Irradiation Assisted Synthesis of this compound for Enhanced Reaction Kinetics
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions and improving yields. ufsm.brredalyc.orgnih.govnih.gov In the context of HIBG synthesis, microwave irradiation has been shown to dramatically reduce reaction times for both the guanidinylation and iodination steps. ufsm.brredalyc.org The use of a Microwave Batch Reactor (MBR) allows for controlled heating, leading to faster reaction rates and often cleaner reaction profiles compared to conventional heating methods. ufsm.brredalyc.org
The application of microwave energy can significantly shorten the synthesis of 4-hydroxybenzylguanidine sulfate and the subsequent iodination to form this compound sulfate. ufsm.brredalyc.org This rapid synthesis is particularly advantageous for the production of radiolabeled compounds, where minimizing the time between synthesis and administration is critical due to the short half-lives of the radioisotopes.
Comparative Analysis of Synthetic Yields and Efficiencies Across Different Methodologies
The efficiency of HIBG synthesis can be evaluated by comparing the yields and reaction times of different methods. While traditional thermal methods for the synthesis of related compounds like MIBG can result in yields of around 60-78%, these processes often require several hours of reflux. nih.govnih.gov
In contrast, microwave-assisted synthesis offers a significant improvement in both speed and efficiency. ufsm.brredalyc.org Reports indicate that the use of microwave irradiation can lead to higher yields in a fraction of the time required for conventional heating. ufsm.brredalyc.org This enhanced efficiency makes microwave-assisted synthesis a highly attractive and practical approach for the production of HIBG and its precursors.
| Method | Key Reagents | Reaction Time | Yield | Reference |
| Conventional Synthesis of MIBG | m-iodobenzylamine, cyanamide, KHCO₃, H₂SO₄ | 4 hours (reflux) | 60% (bicarbonate), 78% (sulfate) | nih.govnih.gov |
| Microwave-Assisted Synthesis of HIBG | 4-methoxybenzylamine, HI, Cyanamide, H₂SO₄, NaI, Chloramine-T | Significantly reduced compared to thermal methods | Higher efficiency than thermal methods | ufsm.brredalyc.org |
Radiochemical Synthesis of Labeled this compound
The introduction of a radioactive iodine isotope into the this compound molecule is a critical step in its production as a radiopharmaceutical. Various techniques have been developed to achieve efficient and reliable radiolabeling.
Electrophilic radioiodination is a key method for synthesizing radioiodinated aromatic compounds. The presence of a hydroxyl group at the 4-position of the HIBG aromatic ring serves to activate the ring, making it more susceptible to electrophilic attack. ufsm.brredalyc.org This inherent reactivity is advantageous for developing efficient labeling procedures.
One notable approach involves the use of oxidizing agents to convert radioactive iodide into an electrophilic iodine species, which then substitutes onto the aromatic ring. For analogues like 4-amino-3-iodobenzylguanidine (AIBG), the oxidant IODO-GEN has been successfully used to facilitate rapid radioiodination at room temperature. nih.gov This method forms the basis for convenient, kit-based syntheses. nih.gov No-carrier-added (n.c.a.) preparations of MIBG and its analogues have also been developed using electrophilic radioiodination of organometallic precursors, such as dibutylstanyl benzylguanidine linked to a solid-phase support. nih.gov This approach yields products with very high specific activity, which is crucial for therapeutic applications as it minimizes competition for uptake from non-radioactive ("cold") molecules. nih.gov
Isotopic exchange is a widely used method for the clinical production of radioiodinated MIBG and its analogues, including HIBG. nih.govnih.gov This process involves the replacement of a stable iodine atom (¹²⁷I) on the precursor molecule with a radioactive isotope, such as ¹³¹I or ¹²³I, in a nucleophilic substitution reaction. nih.gov The this compound sulphate salt can be labeled with ¹³¹I via an exchange reaction to produce the final radiolabeled product. ufsm.brredalyc.org
This method is often preferred for routine clinical preparations because the non-radioactive precursor, MIBG or HIBG, is a well-characterized and stable compound. nih.gov The reaction is typically carried out at elevated temperatures to facilitate the exchange. nih.gov To improve reaction kinetics and yields, catalysts such as copper(I) have been employed. koreascience.krresearchgate.net For instance, a Cu⁺-catalyzed isotopic exchange reaction, with the catalyst generated in situ, has been shown to produce [¹³¹I]mIBG with high radiochemical yields of 85-90%. koreascience.krresearchgate.net While effective, a drawback of the isotopic exchange method is the co-presence of a significant amount of the non-radioactive carrier molecule in the final product, resulting in a lower specific activity compared to no-carrier-added methods. nih.gov
A significant advancement in the clinical application of HIBG and similar compounds is the development of user-friendly, kit-based radiosyntheses. ufsm.brredalyc.orgnih.gov The inherent resistance of HIBG to in-vivo deiodination and its suitability for kit production make it a promising candidate for clinical use. ufsm.brredalyc.org These kits are designed for the rapid and convenient radioiodination of the precursor at room temperature, which is highly advantageous for hospitals and clinics that may be distant from central radiopharmacies. ufsm.brnih.gov
The development of analogues such as 4-amino-3-iodobenzylguanidine (AIBG) has been pivotal in this area. A kit for [¹²³I]AIBG or [¹³¹I]AIBG allows for synthesis in approximately 20 minutes using IODO-GEN as the oxidant for the radioiodide, followed by a simple purification step with an anion exchange filter. nih.gov The intermediate, 4-hydroxybenzylguanidine sulphate, also has the potential to be labeled in a clinical setting via a kit formulation. ufsm.br This simplification of the radiolabeling process enhances the accessibility of these diagnostic and therapeutic agents. ufsm.brredalyc.orgnih.gov
Analytical Methodologies for Radiochemical Purity and Stability Assessment
Ensuring the radiochemical purity and stability of the final product is paramount for any radiopharmaceutical. Rigorous analytical methods are employed to identify and quantify the desired radiolabeled compound and any potential impurities.
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the radiochemical purity of this compound and its analogues. nih.govresearchgate.net This technique provides high-resolution separation, allowing for the confirmation of isomeric purity and the quantification of the active compound versus potential impurities or degradation products. scirp.orgscirp.orgnih.gov
Various HPLC methods have been reported, typically employing reversed-phase columns such as C8, C18, or phenyl-type columns. nih.govscirp.orgscirp.orgresearchgate.net The mobile phase composition is optimized to achieve effective separation. For example, one method uses a C8 column with a mobile phase containing triethylamine (B128534) (TEA) and phosphate (B84403) buffer. researchgate.netscirp.org Another developed method utilizes a phenyl-type column with a gradient elution of ammonium (B1175870) formate (B1220265) in water/acetonitrile, which has been shown to improve the peak shape of MIBG. scirp.orgscirp.org Detection is commonly performed using an in-line radioactivity detector coupled with a UV detector, often set at a wavelength around 229 nm. scirp.org Stability studies under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) also rely on HPLC to track the degradation of the compound over time. scirp.orgscirp.org
Table 1: Examples of HPLC Conditions for MIBG and Analogue Analysis
| Column Type | Mobile Phase Composition | Detection | Reference |
|---|---|---|---|
| Reversed-phase C8 | Triethylamine (TEA), Trifluoroacetic acid (TFA), Phosphoric Acid in H₂O/CH₃CN | UV (229 nm) & MS/MS | scirp.orgresearchgate.net |
| Phenyl-type | Gradient of Ammonium Formate in H₂O and Acetonitrile | UV (229 nm) & MS/MS | scirp.orgscirp.org |
| micro Bondapak C18 | Not specified | Not specified | nih.gov |
For radioiodinated benzylguanidines, TLC can effectively separate the radiolabeled product from free radioiodide, which is a common radiochemical impurity. nih.gov The analysis involves spotting the sample onto a TLC plate, which is then developed in a suitable mobile phase. After development, the distribution of radioactivity on the plate is measured using a radio-TLC scanner. nih.gov This allows for the calculation of the percentage of radioactivity associated with the product versus impurities. nih.govnih.gov
Evaluation of In Vitro Radiochemical Stability
The in vitro radiochemical stability of a radiopharmaceutical is a critical parameter that determines its shelf-life and suitability for clinical use. This evaluation assesses the robustness of the radiolabeled compound against decomposition over time under various storage conditions. The primary degradation pathway for radioiodinated compounds like this compound (HIBG) is deiodination, the process by which the radioactive iodine atom is cleaved from the molecule. This can be influenced by factors such as temperature, light, pH, the presence of oxidizing or reducing agents, and radiolysis—decomposition caused by the radiation emitted by the radionuclide itself.
For a radiopharmaceutical to be effective, it must maintain high radiochemical purity from its production until its administration. The presence of free radioiodide as an impurity is undesirable as it can lead to non-target radiation exposure, particularly to the thyroid and salivary glands.
While extensive quantitative data on the in vitro stability of radioiodinated HIBG is not widely available in published literature, the structural characteristics of the molecule provide insight into its stability profile, particularly in comparison to its well-studied analogue, meta-iodobenzylguanidine (MIBG). The key structural difference is the presence of a hydroxyl (-OH) group at the para-position (position 4) of the benzyl (B1604629) ring in HIBG.
Research indicates that this hydroxyl group plays a significant role in stabilizing the carbon-iodine bond at the meta-position (position 3). redalyc.org The hydroxyl group is an electron-donating group, which increases the electron density of the aromatic ring. This electronic effect is believed to enhance the stability of the radioiodine attached to the ring, making HIBG potentially more resistant to both chemical and radiolytic deiodination compared to MIBG. redalyc.org This increased stability is a desirable characteristic, as it can reduce the amount of free radioiodide released from the drug, potentially improving its safety and targeting efficacy. redalyc.org
Studies on similar radioiodinated compounds demonstrate typical methods for stability assessment. For instance, the stability of [¹³¹I]mIBG has been evaluated by storing it at different temperatures (e.g., 4 °C and 25 °C) and measuring its radiochemical purity at various time points using techniques like paper chromatography. koreascience.kr A stable preparation maintains a high percentage of its initial radiochemical purity over several days. For example, some formulations of [¹³¹I]mIBG have shown radiochemical purity of over 98% after 24 hours at room temperature and over 97% after four days under refrigeration. koreascience.kr Although specific figures for HIBG are not detailed in available research, its chemical structure suggests it would exhibit favorable, if not superior, stability under similar in vitro conditions.
Further research with detailed quantitative analysis is necessary to fully characterize the in vitro radiochemical stability profile of radioiodinated this compound under a range of conditions.
Influence of Hydroxyl and Halogen Substituents on Norepinephrine (B1679862) Transporter Affinity and Selectivity
The substitution pattern on the phenyl ring of benzylguanidine analogues plays a critical role in modulating their interaction with the norepinephrine transporter. The presence, nature, and position of hydroxyl and halogen groups are particularly influential in determining binding affinity and uptake specificity.
Research has shown that this compound (HIBG) is a proficient analogue of MIBG, indicating that the addition of a hydroxyl group at the 4-position is well-tolerated for NET recognition. nih.gov This modification makes the structure more analogous to the endogenous neurotransmitter norepinephrine, which also possesses a 4-hydroxyl group.
Further studies into NET-targeting radiopharmaceuticals have explored the impact of different substituents to enhance imaging or therapeutic properties. In one such study, a series of 18F-labeled analogues were developed for positron emission tomography (PET) imaging. nih.gov This research involved synthesizing and evaluating compounds where the 4-hydroxyl group was modified and where the iodine atom was replaced by another halogen, bromine.
A competitive inhibition assay using a NET-expressing cell line was conducted to determine the half-maximal inhibitory concentration (IC50) for several unlabeled benzylguanidine compounds. The results provide insight into the relative affinity of these analogues for the norepinephrine transporter. For instance, a direct comparison between a fluoropropoxy-iodobenzylguanidine (FPOIBG) and its bromo-analogue (FPOBBG) in in-vitro uptake assays revealed that the bromo-derivative demonstrated significantly higher uptake in NET-expressing cells than its iodo-counterpart, although both were less efficiently transported than [¹²⁵I]MIBG. nih.gov This finding underscores that the choice of halogen substituent directly impacts the efficiency of NET-mediated uptake.
These studies collectively demonstrate that both the hydroxyl and halogen substituents are critical determinants of NET affinity. The 4-hydroxyl group generally confers good activity, while the nature of the halogen at the 3-position can fine-tune the uptake efficiency.
Comparative Structural Analysis of this compound with Meta-iodobenzylguanidine (MIBG) and Other Benzylguanidine Derivatives
Meta-iodobenzylguanidine (MIBG) is a synthetic analogue of the neurotransmitter norepinephrine and has long been established as a valuable agent for imaging and therapy of neuroendocrine tumors due to its specific uptake via NET. nih.govnih.govresearchgate.net The core structure of MIBG consists of a benzyl ring substituted with an iodine atom at the meta-position (position 3) and linked to a guanidine moiety via a methylene (B1212753) bridge. nih.govmdpi.com
The primary structural difference between this compound and MIBG is the addition of a hydroxyl (-OH) group at the 4-position of the benzyl ring. This substitution makes this compound a closer structural mimic of norepinephrine itself, which features hydroxyl groups at both the 3- and 4-positions (as part of a catechol group).
To further understand the SAR of this class of compounds, it is useful to compare them with other synthesized analogues. Researchers have explored various modifications to the MIBG scaffold to improve its properties. nih.govacs.org For example, a 4-methyl-substituted MIBG analogue was synthesized and shown to accumulate in human neuroblastoma cells, indicating that substitution at the 4-position with a small alkyl group is also permissible for NET recognition. duke.edu Other modifications have included the introduction of nitro or amino groups on the ring to probe the effects of electron-donating and electron-withdrawing substituents. acs.orgacs.org
This comparative analysis reveals that the aralkylguanidine pharmacophore is robust, allowing for various substitutions on the aromatic ring. The specific choice of substituent at the 4-position—be it hydrogen (MIBG), hydroxyl (HIBG), or methyl—modulates the compound's properties while generally retaining its ability to be recognized by the norepinephrine transporter.
Identification of Key Structural Elements Governing Norepinephrine Transporter Recognition
The specific uptake of benzylguanidine analogues into sympathomedullary tissue is governed by a set of key structural features that allow for recognition and transport by NET. Based on extensive SAR studies of MIBG and its derivatives, including this compound, several elements of the pharmacophore have been identified as crucial.
The Guanidine Moiety : The highly basic guanidine group (-NH-C(=NH)NH₂) is a fundamental requirement for NET interaction. It is believed to mimic the protonated primary amine of norepinephrine at physiological pH, forming a critical ionic interaction with an acidic residue (such as an aspartate) in the transporter's binding pocket.
The Benzyl Group : The aromatic benzyl ring serves as the scaffold for the molecule, providing the correct spatial arrangement and contributing to binding through hydrophobic or van der Waals interactions with the transporter protein.
The Meta-Halogen Substituent : The position of the iodine atom is critical. MIBG features a meta-iodine, and this placement appears optimal for high-affinity NET binding. Studies on related compounds, such as benzylaminoimidazoline derivatives, have also shown that a 3-iodobenzyl group confers high affinity for NET, reinforcing the importance of this specific substitution pattern. nih.gov
The 4-Position Substituent : The substituent at the 4-position acts as a modulator of affinity. The fact that MIBG (4-H), this compound (4-OH), and 4-methyl-3-iodobenzylguanidine (4-CH₃) all show significant NET uptake demonstrates that this position can tolerate a range of small, relatively polar or nonpolar groups. nih.govduke.edu The presence of the 4-hydroxyl group in this compound makes the molecule a closer analogue to norepinephrine, potentially influencing its interaction with the transporter in a manner similar to the endogenous substrate.
Together, the spatial relationship between the basic guanidine head and the substituted aromatic ring defines the essential pharmacophore for NET recognition and transport.
Rational Design Principles for Modifying this compound for Enhanced Binding Characteristics
Building upon the established SAR, several rational design principles can be applied to modify this compound to potentially enhance its binding characteristics or other pharmacokinetic properties.
Mimicking the Endogenous Ligand : A core principle in drug design is to closely mimic the natural ligand of the target receptor or transporter. The synthesis of this compound from MIBG is a direct application of this principle, as the addition of the 4-hydroxyl group increases its structural similarity to norepinephrine. nih.gov Further modifications could involve exploring bioisosteres for the hydroxyl group to fine-tune hydrogen bonding interactions within the NET binding site.
Systematic Halogen Substitution : Research has shown that replacing the iodine atom at the 3-position with bromine can lead to higher cellular uptake, suggesting that the nature of the halogen is a key variable for optimization. nih.gov A rational approach would involve the systematic synthesis and evaluation of a series of 3-halo-4-hydroxy-benzylguanidines (e.g., with fluorine, chlorine, bromine, and iodine) to determine the optimal halogen for NET affinity and transport kinetics.
Modulation of Physicochemical Properties : Properties such as lipophilicity (often expressed as LogP) are critical for a drug's ability to cross cell membranes and interact with its target. nih.gov The 4-position offers a strategic site for modification to alter these properties. For example, converting the 4-hydroxyl group into a short ether, such as the fluoropropoxy group in [¹⁸F]FPOIBG, is a strategy to modulate lipophilicity and potentially improve pharmacokinetic behavior while introducing a radiolabel. nih.gov
Side-Chain and Guanidine Modification : While the benzylguanidine core is essential, subtle modifications to the linker or the guanidine group itself could be explored. This could include altering the length of the methylene bridge or substituting the hydrogens on the guanidine nitrogen atoms, although such changes would need to be approached with caution to avoid disrupting the crucial interaction with NET. Broader studies on MIBG analogues have sometimes included such side-chain modifications. acs.org
By applying these principles, medicinal chemists can systematically alter the structure of this compound to develop new analogues with potentially superior affinity, selectivity, and pharmacokinetic profiles for diagnostic and therapeutic use.
Molecular Mechanisms of 4 Hydroxy 3 Iodobenzylguanidine Interaction with the Norepinephrine Transporter
Elucidation of Norepinephrine (B1679862) Transporter-Mediated Cellular Uptake Mechanisms
The cellular uptake of benzylguanidine derivatives like 4-hydroxy-3-iodobenzylguanidine is primarily an active, saturable, and energy-dependent process mediated by the norepinephrine transporter. nih.gov This process, often referred to as "uptake 1," is the principal mechanism for the entry of these compounds into neuroendocrine cells. nih.gov In addition to the active transport via NET, a passive, non-saturable, and energy-independent diffusion process also contributes to a lesser extent to the cellular uptake. nih.gov
The specificity of this uptake mechanism is underscored by the observation that the accumulation of these compounds in tumor cells is proportional to the density of neurosecretory granules, which are characteristic of neuroendocrine tumors. nih.gov The expression level of the norepinephrine transporter directly correlates with the uptake of benzylguanidine compounds. nih.gov Studies using various neuroblastoma cell lines have demonstrated that the uptake of these compounds is specific and proportional to the level of NET expression. nih.gov
The process of uptake can be influenced by various factors. For instance, changes in the NET system and trapping mechanisms, potentially caused by tumor cell maturation or differentiation, can lead to altered uptake. nih.gov
Investigation of Intracellular Retention and Storage Mechanisms within Adrenergic Granules
Following uptake into the cell, a significant portion of this compound and its parent compound, MIBG, is not uniformly distributed throughout the cytoplasm. nih.gov A substantial amount is sequestered and stored within vesicular granules, a process mediated by vesicular monoamine transporters (VMATs). nih.gov This active transport into storage vesicles is a critical step for the long-term retention of the compound within the target cells.
Competitive Inhibition Studies of Norepinephrine Transporter Binding using this compound
Competitive inhibition studies have been instrumental in characterizing the binding affinity of this compound and related compounds to the norepinephrine transporter. These studies typically involve measuring the displacement of a radiolabeled ligand, such as ¹²³I-MIBG, by increasing concentrations of the unlabeled competitor.
For instance, competitive binding assays performed in SK-N-BE(2)C neuroblastoma cells have been used to determine the half-maximal inhibitory concentration (IC₅₀) values for various benzylguanidine derivatives. nih.gov Such studies have revealed that while compounds like meta-[¹⁸F]-fluorobenzylguanidine ([¹⁸F]-MFBG) have a slightly lower affinity for NET compared to ¹²³I-MIBG, they still exhibit high specificity for the transporter. nih.gov The inhibition of MIBG uptake by unlabeled MIBG itself underscores the saturable nature of the NET-mediated transport and supports the use of high specific activity radioiodinated MIBG for clinical applications. nih.gov
A variety of drugs can interfere with this binding process. For example, several drugs used in the treatment of neuroblastoma have been identified as potential inhibitors of NET-mediated MIBG uptake. nih.gov Furthermore, certain adrenergic receptor ligands, such as labetalol, phenoxybenzamine, and propranolol, have been shown to reduce the uptake of MIBG in neuroblastoma cells. nih.gov
| Compound | Apparent IC₅₀ (µM) | Cell Line | Notes |
| Labetalol | 0.65 | SK-N-SH | A mixed alpha/beta antagonist that inhibits MIBG uptake in a dose-dependent manner. nih.gov |
| MIBG | Varies | SK-N-BE(2)C | Used in competitive binding assays to determine the affinity of other ligands. nih.gov |
| [¹⁸F]-MFBG | Varies | SK-N-BE(2)C | Exhibits a 3-fold lower affinity for NET compared to ¹²³I-MIBG. nih.gov |
Computational Modeling and Molecular Docking Studies of this compound-Norepinephrine Transporter Interactions
Recent advancements in structural biology, particularly cryo-electron microscopy, have provided high-resolution structures of the human norepinephrine transporter (hNET). nih.gov These structural insights, coupled with computational modeling and molecular docking, have offered a detailed view of the binding of substrates like MIBG to the transporter. nih.gov These studies reveal that MIBG binds at the central binding site of hNET. nih.gov
Aromatic interactions, including π-π stacking, play a crucial role in the binding of ligands to proteins. nih.gov While the classic "sandwich" π-π stacking is often electrostatically repulsive, more favorable interactions are achieved through parallel-displaced or T-shaped (perpendicular) orientations. wikipedia.orgnih.gov In the context of protein-ligand interactions, T-shaped stacking is a commonly observed motif. wikipedia.org Computational studies of ligand docking often implicitly account for these interactions through van der Waals and Coulombic potentials. nih.gov The analysis of the hNET structure with bound MIBG suggests that the aromatic ring of the benzylguanidine likely engages in such stabilizing interactions with aromatic residues within the binding pocket. nih.gov
The nature of the halogen substituent on the benzyl (B1604629) ring significantly influences the binding affinity of benzylguanidine derivatives to the norepinephrine transporter. Halogen bonds, which are non-covalent interactions involving a halogen atom, can play a significant role in drug-target binding affinity. nih.govresearchgate.net Generally, heavier organohalogens like organoiodines are more capable of forming these bonds compared to organofluorines. nih.gov
The influence of halogen substituents is a combination of electrostatic, steric, and hydrophobic effects. researchgate.net The binding affinity of halogenated compounds to proteins like human serum albumin has been shown to increase with the increasing atomic number of the halogen. researchgate.net This trend is attributed to the interplay of increasing hydrophobicity and the potential for stronger van der Waals forces and halogen bonds with heavier halogens. researchgate.net This principle likely extends to the interaction of halogenated benzylguanidines with the norepinephrine transporter, where the iodo-substituent in this compound contributes favorably to its binding affinity.
| Halogen | Atomic Number | Electronegativity | Atomic Radius (Å) | Hydrophobic Parameter (π) |
| F | 9 | 4.0 | 0.64 | 0.14 |
| Cl | 17 | 3.0 | 0.99 | 0.71 |
| Br | 35 | 2.8 | 1.14 | 0.86 |
| I | 53 | 2.5 | 1.33 | 1.12 |
| (Data adapted from Molecules 2012, 17, 2009) researchgate.net |
The binding of a ligand to its receptor is a dynamic process involving conformational changes in both the ligand and the protein. Cryo-electron microscopy structures of hNET have captured the transporter in an inward-facing conformation with a tightly sealed extracellular gate and an open intracellular gate when bound to MIBG. nih.gov This conformation is thought to be a key state in the transport cycle.
Molecular dynamics simulations and other computational techniques can provide further insights into the conformational landscape of the ligand-receptor complex and the dynamics of the binding and transport process. These studies can help to elucidate the specific interactions that stabilize the bound state and the conformational transitions that are necessary for substrate translocation. The binding of MIBG to the central site is believed to be a crucial step that precedes the conformational changes required for its transport across the cell membrane. nih.gov
Advanced Analog Development and Future Research Directions
Design and Synthesis of Novel 4-Hydroxy-3-iodobenzylguanidine Analogues for Optimized Preclinical Profiles
The development of novel analogues of this compound is driven by the goal of enhancing tumor-specific uptake, improving pharmacokinetic properties, and increasing therapeutic efficacy. The design process is intricately linked to understanding the structure-activity relationships (SAR) that govern the interaction between the benzylguanidine core and the norepinephrine (B1679862) transporter (NET).
The synthesis of MIBG and its analogues can be achieved through several methods. A common procedure involves the reaction of m-iodobenzylamine hydrochloride with cyanamide (B42294). Current time information in Dublin, IE. An alternative, one-step method involves heating a mixture of cyanoguanidine and m-iodobenzylamine hydrochloride, which is advantageous as it does not require a solvent. Current time information in Dublin, IE. These foundational synthesis techniques are adapted for creating novel derivatives by utilizing appropriately substituted starting materials.
SAR studies have been crucial in guiding the structural modifications of the MIBG scaffold. For instance, research into other NET inhibitors, while not directly MIBG analogues, provides valuable insights. Studies on benzothiadiazine dioxide and dihydrosulfostyril cores have systematically explored how different substitutions impact potency and selectivity for the norepinephrine transporter over serotonin (B10506) or dopamine (B1211576) transporters. This highlights the importance of the aromatic substitution pattern and the nature of the core structure in achieving a desired biological activity profile.
The primary strategies for optimizing the preclinical profile of MIBG analogues include:
Enhancing NET Affinity and Selectivity: Modifications to the benzyl (B1604629) ring and the guanidine (B92328) group are explored to increase the binding affinity for NET. The goal is to create compounds that are more effectively transported into target cells, leading to higher accumulation in tumors.
Modifying Lipophilicity: The lipophilicity of the molecule can be adjusted to alter its biodistribution, potentially reducing off-target accumulation in tissues like the liver and improving the tumor-to-background ratio.
Improving Metabolic Stability: While MIBG is relatively stable, analogues can be designed to have even greater resistance to in vivo metabolism, which can prolong their circulation time and availability for tumor uptake.
Research has shown that the geometry of an inhibitor within the binding site of its target is a key factor influencing its biological activity. nih.gov This principle is applied in the rational design of new MIBG analogues, often using computational modeling to predict the binding orientation and affinity of proposed structures before their synthesis.
Table 1: Key Structural Modifications and Their Rationale in Designing MIBG Analogues
| Structural Modification | Rationale for Optimization | Potential Preclinical Impact |
|---|---|---|
| Alterations to the Benzyl Ring | Introduction of different substituents to modify electronic properties and steric interactions with the NET binding pocket. | Increased binding affinity and selectivity; altered biodistribution. |
| Modification of the Guanidine Moiety | Bioisosteric replacement or substitution to improve binding, pKa, and stability. | Enhanced uptake kinetics and cellular retention. |
| Introduction of Spacer Groups | Varying the length and nature of the linker between the aromatic ring and the guanidine group. | Optimization of the spatial orientation for improved interaction with the transporter. |
| Incorporation of Different Halogens | Replacing iodine with other halogens (e.g., fluorine, bromine) for radiolabeling or to alter chemical properties. | Enables labeling with different radioisotopes (e.g., PET imaging) and can modify binding affinity. |
Investigation of Non-Iodine Radioisotope Labeling Strategies (e.g., Fluorine-18 (B77423), Carbon-11) for this compound Scaffolds
While iodine isotopes (¹²³I and ¹³¹I) have been the standard for labeling MIBG, they possess certain limitations for diagnostic imaging, such as the suboptimal energy of ¹³¹I for gamma cameras and the need for delayed imaging sessions. nih.gov This has spurred research into labeling MIBG analogues with positron-emitting radionuclides like Fluorine-18 (¹⁸F) and Carbon-11 (B1219553) (¹¹C), which are suitable for Positron Emission Tomography (PET). PET offers higher sensitivity and spatial resolution compared to SPECT. nih.gov
A prominent example is the development of meta-[¹⁸F]-fluorobenzylguanidine ([¹⁸F]MFBG). Preclinical studies have directly compared [¹⁸F]MFBG with ¹²³I-MIBG for imaging NET-expressing neuroblastomas. Competitive inhibition assays in SK-N-BE(2)C neuroblastoma cells demonstrated that both MFBG and MIBG effectively compete for binding to the norepinephrine transporter. These studies are critical for validating that the fluorinated analogue retains the necessary biological activity.
The key advantages of using ¹⁸F-labeled analogues include:
Superior Imaging Characteristics: The positron emission of ¹⁸F allows for high-resolution PET imaging, potentially enabling the detection of smaller lesions.
Favorable Half-Life: ¹⁸F has a half-life of approximately 110 minutes, which is convenient for radiopharmaceutical production and patient imaging protocols, allowing for imaging within minutes to hours rather than the 18-24 hours required for ¹²³I-MIBG. nih.gov
Similarly, Carbon-11 is another positron emitter used to develop PET tracers. For example, ¹¹C-hydroxyephedrine (HED), another norepinephrine analogue, has been used to map sympathetic innervation and has shown high concentration in tumors like pheochromocytoma. nih.gov Although structurally different from MIBG, the research on ¹¹C-HED provides a strong rationale for developing ¹¹C-labeled benzylguanidines. These tracers could offer rapid tumor uptake and lower radiation exposure compared to iodine-labeled agents. nih.gov
Table 2: Comparison of Radioisotopes for Labeling Benzylguanidine Scaffolds
| Radioisotope | Half-Life | Imaging Modality | Key Advantages for Benzylguanidine Analogues |
|---|---|---|---|
| Iodine-123 (¹²³I) | 13.2 hours | SPECT | Established clinical use; good for standard diagnostic imaging. |
| Iodine-131 (B157037) (¹³¹I) | 8.02 days | SPECT / Therapy | Theranostic capabilities (imaging and therapy). |
| Fluorine-18 (¹⁸F) | 109.8 minutes | PET | High-resolution imaging; rapid tumor uptake; convenient logistics. |
| Carbon-11 (¹¹C) | 20.4 minutes | PET | Allows for multiple PET scans on the same day; low radiation dose. |
| Astatine-211 (²¹¹At) | 7.2 hours | Targeted Alpha Therapy | High-energy alpha particles offer potent, localized cell killing. |
Role of this compound Research in Advancing Fundamental Norepinephrine Transporter Biology
Research on this compound and its parent compound, MIBG, has been instrumental in elucidating the biology of the norepinephrine transporter. As a structural and functional analogue of norepinephrine, MIBG's uptake and accumulation serve as a direct probe for NET activity in both health and disease.
The norepinephrine transporter is a transmembrane protein that clears norepinephrine from the synaptic cleft and is crucial for regulating noradrenergic signaling. nih.gov Studies using radiolabeled MIBG have provided profound insights into:
NET Expression and Function in Tumors: The avid uptake of MIBG in neuroendocrine tumors like neuroblastoma and pheochromocytoma confirmed that these malignancies overexpress functional NET. This established NET as a prime target for both imaging and radionuclide therapy for these cancers. nih.gov
Mechanisms of Transporter-Mediated Uptake: MIBG is transported into cells via the active, sodium-dependent "uptake-1" system, mediated by NET. nih.gov Investigations into this process have helped characterize the kinetics and substrate specificity of the transporter. Furthermore, once inside the cell, MIBG is sequestered into storage vesicles by vesicular monoamine transporters (VMATs), a mechanism that contributes to its long retention in tumor cells. nih.gov
Sympathetic Innervation Imaging: Beyond oncology, MIBG scintigraphy is used to assess the integrity of the sympathetic nervous system in the heart. Reduced MIBG uptake is a hallmark of cardiac sympathetic denervation in conditions like Parkinson's disease, providing a valuable diagnostic tool that has concurrently advanced our understanding of the pathophysiology of these disorders.
By providing a reliable tool to visualize and quantify NET function in vivo, MIBG research has bridged basic transporter biology with clinical application. It has allowed for the non-invasive study of NET regulation, its role in tumor biology, and its alteration in neurodegenerative diseases.
Methodological Advancements for Comprehensive Preclinical Evaluation of Norepinephrine Transporter-Targeting Agents
The development of novel NET-targeting agents, including analogues of this compound, necessitates a robust and multifaceted preclinical evaluation pipeline. Methodological advancements have enabled a more thorough characterization of these compounds before they are considered for clinical trials.
The comprehensive preclinical evaluation typically involves a tiered approach:
In Vitro Assays: The initial screening process involves a battery of in vitro tests to determine the fundamental properties of the new analogues.
Competitive Binding Assays: These assays are used to determine the binding affinity (Ki) of the novel compounds for the norepinephrine transporter, often using cell lines that express high levels of NET (e.g., SK-N-BE(2)C neuroblastoma cells) and a radiolabeled ligand like ¹²³I-MIBG.
Uptake Inhibition Assays: These experiments measure the concentration of the new analogue required to inhibit the uptake of a radiolabeled substrate (like ³H-norepinephrine or ¹²³I-MIBG) by 50% (IC₅₀), providing a functional measure of the compound's potency as a NET inhibitor.
Cell Viability and Cytotoxicity Assays: When developing therapeutic analogues (e.g., labeled with ¹³¹I or ²¹¹At), these assays are crucial to determine the compound's ability to kill cancer cells.
In Vivo Animal Models: Compounds that show promise in vitro are advanced to preclinical testing in animal models, typically mice or rats.
Xenograft Models: Human tumor cells (e.g., neuroblastoma) are implanted in immunocompromised mice to create tumor xenografts. These models are essential for evaluating the tumor-targeting ability, pharmacokinetics, and biodistribution of the novel radiolabeled analogues.
Preclinical Imaging: Small-animal PET, SPECT, and CT scanners are used to non-invasively visualize the distribution of the radiotracer in real-time. This allows for the calculation of tumor-to-organ ratios and provides critical data on how effectively the analogue targets the tumor while sparing healthy tissues.
Dosimetry Studies: For therapeutic agents, preclinical imaging data from animal models can be extrapolated to estimate the radiation dose that would be delivered to human organs, which is a critical step for safety assessment.
Advanced Molecular and Cellular Techniques:
Autoradiography: This technique is used on tissue sections from animals to visualize the microscopic distribution of the radiolabeled compound, confirming its accumulation in specific cell types or tumor regions.
Gene Expression Analysis: Techniques like quantitative PCR (qPCR) or Western blotting can be used to correlate the uptake of an MIBG analogue with the expression levels of NET and VMAT in tumor tissues, confirming the mechanism of action.
Translational Research Pathways for this compound Derived Compounds in Preclinical Models
Translational research aims to bridge the gap between discoveries in the laboratory and their application in clinical practice. For compounds derived from this compound, preclinical models are the crucible where their clinical potential is forged and refined.
One significant translational pathway involves improving the efficacy of MIBG-based therapy . Preclinical studies have shown that combining ¹³¹I-MIBG with chemotherapy agents like topotecan (B1662842) results in a supra-additive tumor cell kill. nih.gov This is because topotecan can disrupt DNA repair mechanisms, making cancer cells more susceptible to the DNA damage caused by the radiation from ¹³¹I-MIBG. Such findings from preclinical models provide a strong rationale for initiating clinical trials of combination therapies.
Another key pathway is the development of superior imaging agents . The preclinical comparison of ¹²³I-MIBG and [¹⁸F]MFBG in neuroblastoma xenograft models is a prime example of translational research. By demonstrating the potential for faster and higher-resolution imaging with the ¹⁸F-labeled analogue, these studies pave the way for its clinical testing as a next-generation diagnostic agent for neuroblastoma staging.
Furthermore, preclinical research is exploring ways to modulate the expression of the norepinephrine transporter to enhance the uptake of MIBG-based agents. It has been shown that certain drugs, such as histone deacetylase (HDAC) inhibitors, can increase NET expression in neuroblastoma models. This strategy could be translated to the clinic to increase the tumor uptake of therapeutic doses of ¹³¹I-MIBG, thereby improving treatment outcomes.
The ultimate goal of these translational pathways is to leverage the insights gained from preclinical models to design more effective and specific treatments for patients with neuroendocrine tumors. This involves a continuous cycle of clinical observation, laboratory investigation, and refinement of therapeutic and diagnostic strategies.
Q & A
Basic: What are the key structural features of HIBG that influence its metabolic stability compared to analogs like MIBG?
Answer:
HIBG’s metabolic stability is influenced by the hydroxyl group at the C4 position and iodine at the C3 position on the benzyl ring. These substituents increase susceptibility to deiodination compared to meta-iodobenzylguanidine (MIBG), which lacks the hydroxyl group. In vivo studies show that HIBG is a minor aromatic oxidation metabolite of MIBG, forming <10% of administered doses, and is rapidly deiodinated, likely via iodotyrosine deiodinase (IYD) . Stability assessments should prioritize high-performance liquid chromatography (HPLC) paired with mass spectrometry (HPLC-MS) to differentiate intact HIBG from polar metabolites in cell lysates and supernatants .
Basic: What methodological approaches are recommended for detecting and quantifying HIBG in biological matrices?
Answer:
- HPLC-MS : Optimize reverse-phase columns (C18) with mobile phases (e.g., acetonitrile/water + 0.1% formic acid) to resolve HIBG from polar metabolites. Use isotopic labeling (e.g., ¹²⁵I) for tracer studies .
- In vitro models : Employ SK-N-SH neuroblastoma cells for uptake/retention assays. Post-incubation, separate cell lysates and supernatants to distinguish intracellular metabolites (e.g., polar compounds) from extracellular degradation .
- Validation : Include recovery studies using spiked matrices to account for matrix effects .
Advanced: How can researchers resolve contradictions in reported metabolic stability data for HIBG?
Answer:
Discrepancies arise from differences in experimental models (in vitro vs. in vivo) and analytical sensitivity:
- In vitro limitations : SK-N-SH cell studies show minimal extracellular degradation of HIBG over 48 hours, but intracellular lysates reveal polar metabolites (e.g., ~75% of radioactivity at 48 hours). This suggests enzymatic degradation occurs intracellularly, necessitating lysate analysis .
- In vivo complexity : Human studies identify HIBG as a minor metabolite (<10%) of MIBG, but rapid deiodination in vivo complicates detection. Use thyroid accumulation assays (e.g., ¹²⁵I tracking) to quantify deiodination rates .
- Method refinement : Combine ultracentrifugation for subcellular fractionation with tandem MS (MS/MS) to identify low-abundance metabolites .
Advanced: What enzymatic pathways are hypothesized to mediate HIBG’s deiodination, and how can they be experimentally validated?
Answer:
- IYD hypothesis : Structural similarity between HIBG and iodotyrosine suggests IYD (iodotyrosine deiodinase) catalyzes deiodination. Validate via:
- Enzymatic inhibition assays : Treat cell lysates with IYD inhibitors (e.g., iopanoic acid) and measure residual ¹²⁵I-HIBG .
- Genetic knockout models : Use CRISPR-Cas9 to delete IYD in SK-N-SH cells and compare deiodination rates to wild-type .
- Alternative pathways : Screen for flavin-containing monooxygenases (FMOs) or cytochrome P450 isoforms using hepatic microsomal incubations with cofactor supplementation (NADPH) .
Basic: What is known about the pharmacological activity of HIBG and its metabolites?
Answer:
Current data are limited:
- Receptor binding : HIBG’s affinity for the norepinephrine transporter (NET) remains unquantified. Conduct competitive binding assays using ³H-nisoxetine in NET-expressing cells (e.g., PC12) .
- Metabolite activity : The primary metabolite, 3-iodobenzoic acid, lacks NET affinity. Test vasoactive effects via isolated aorta ring assays .
- Clinical relevance : HIBG’s rapid deiodination in vivo limits its utility as a standalone radiotracer, but it may serve as a biomarker for MIBG metabolic pathways .
Advanced: How should researchers design experiments to assess HIBG’s retention in tumor models?
Answer:
- Cell line selection : Use NET-positive neuroblastoma (SK-N-SH) or pheochromocytoma (PC12) cells. Include NET-negative controls (e.g., HEK293) to confirm transporter specificity .
- Paired-label studies : Co-incubate ¹²⁵I-HIBG and ¹³¹I-MIBG to directly compare uptake kinetics. Measure intracellular retention at 0, 24, and 48 hours .
- Blocking experiments : Pre-treat cells with desipramine (NET inhibitor) to confirm active transport .
- Data normalization : Express retention as % injected dose per gram (%ID/g) and correct for extracellular fluid contamination using ¹⁴C-mannitol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
